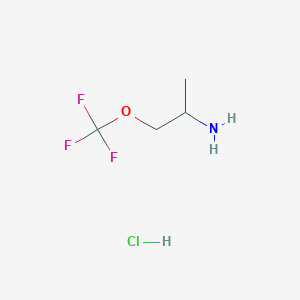

1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride

CAS No.: 2206668-18-8

Cat. No.: VC4783381

Molecular Formula: C4H9ClF3NO

Molecular Weight: 179.57

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2206668-18-8 |

|---|---|

| Molecular Formula | C4H9ClF3NO |

| Molecular Weight | 179.57 |

| IUPAC Name | 1-(trifluoromethoxy)propan-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C4H8F3NO.ClH/c1-3(8)2-9-4(5,6)7;/h3H,2,8H2,1H3;1H |

| Standard InChI Key | ZJGKYDGXVATMFY-UHFFFAOYSA-N |

| SMILES | CC(COC(F)(F)F)N.Cl |

Introduction

1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride is a chemical compound classified as a substituted ethylamine. Its molecular formula is C₄H₉ClF₃NO, with a molecular weight of approximately 179.57 g/mol . This compound is formed by the reaction of 1-Methyl-2-trifluoromethoxy-ethylamine with hydrochloric acid, resulting in a hydrochloride salt. The structure features a central ethylamine backbone with a methyl group attached to one terminal carbon and a trifluoromethoxy group on the second carbon, which enhances its chemical properties and potential applications in various fields.

Applications and Research Findings

1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride has significant applications in various fields, particularly in medicinal chemistry. The unique properties imparted by the trifluoromethoxy group enhance its utility in developing novel therapeutics aimed at diseases related to aberrant kinase activity. Additionally, its versatility in organic synthesis makes it useful in developing more complex molecules.

| Potential Applications | Description |

|---|---|

| Medicinal Chemistry | Development of novel therapeutics targeting kinase-related diseases. |

| Organic Synthesis | Used as a building block for more complex molecules. |

| Pharmacological Studies | Investigation of enzyme inhibition and receptor binding activities. |

Stereoisomers and Related Compounds

1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride exists in stereoisomeric forms, such as (R)- and (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride . These stereoisomers may exhibit different biological activities due to their chiral nature.

Several compounds share structural similarities with 1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride but differ in specific functional groups or chain lengths:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(Trifluoromethylthio)ethylamine hydrochloride | Contains a trifluoromethylthio group | Different sulfur-based functional group |

| N-Ethyl-[2-(penta-fluoroethoxy)ethyl]amine | Penta-fluoroether substitution | More extensive fluorination |

| 3-(Trifluoromethoxy)propylamine hydrochloride | Propyl chain instead of ethyl | Variation in alkyl chain length |

| Bis[2-(trifluoromethoxy)ethyl]amine hydrochloride | Bis-substituted structure | Increased molecular complexity |

These compounds highlight the unique trifluoromethoxy group and the ethylamine backbone present in 1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride, distinguishing it from others while showcasing its potential versatility in chemical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume